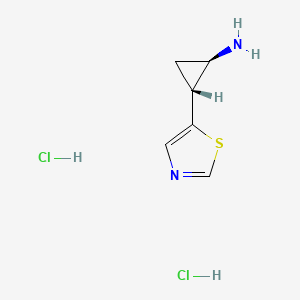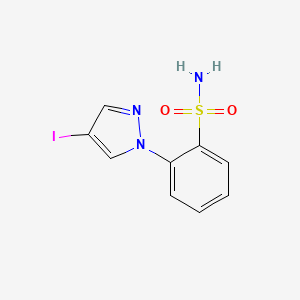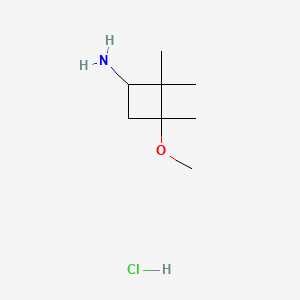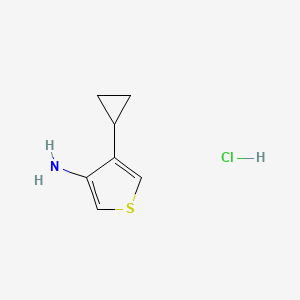
4-cyclopropylthiophen-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropylthiophen-3-amine hydrochloride is a chemical compound that features a thiophene ring substituted with a cyclopropyl group and an amine group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylthiophen-3-amine hydrochloride typically involves the following steps:
Cyclopropylation of Thiophene: The thiophene ring is first functionalized with a cyclopropyl group. This can be achieved through a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Amination: The cyclopropylthiophene is then subjected to an amination reaction to introduce the amine group at the 3-position. This can be done using ammonia or an amine source under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl group or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropylthiophene derivatives, hydrogenated thiophene.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
4-Cyclopropylthiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amine-containing molecules.
Medicine: Potential pharmaceutical applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be utilized in the production of materials with specific electronic or optical properties, given the unique characteristics of the thiophene ring.
Mécanisme D'action
The mechanism of action of 4-cyclopropylthiophen-3-amine hydrochloride would depend on its specific application. In a biological context, the amine group can interact with various receptors or enzymes, potentially inhibiting or activating specific pathways. The thiophene ring may also play a role in binding interactions due to its aromatic nature.
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog without the cyclopropyl or amine groups.
Cyclopropylamine: Lacks the thiophene ring but contains the cyclopropyl and amine groups.
Thiophene-3-amine: Similar structure but without the cyclopropyl group.
Uniqueness: 4-Cyclopropylthiophen-3-amine hydrochloride is unique due to the combination of the cyclopropyl group, thiophene ring, and amine group. This combination imparts specific reactivity and potential biological activity that is not observed in the simpler analogs.
Propriétés
IUPAC Name |
4-cyclopropylthiophen-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h3-5H,1-2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXXFLOOMEWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)

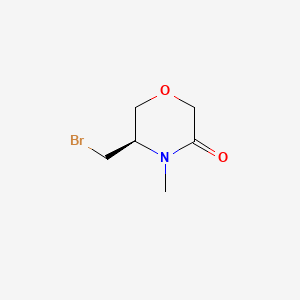
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
![5-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B6608844.png)
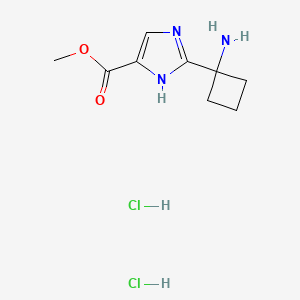
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)

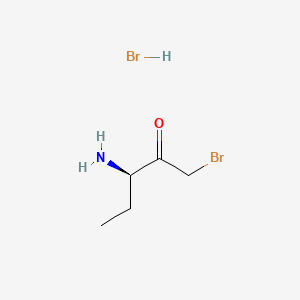
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6608874.png)
